molecular formula C23H27N3O3 B11435341 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B11435341
M. Wt: 393.5 g/mol
InChI Key: HTRFCWDFFQJROB-UHFFFAOYSA-N
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Description

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, an oxadiazole ring, and a trimethylphenoxy acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires a catalyst and is carried out under reflux conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Formation of the Trimethylphenoxy Acetamide Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl and trimethylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Reduced heterocyclic compounds.

    Substitution Products: Substituted phenyl and trimethylphenoxy derivatives.

Scientific Research Applications

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
  • N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-2-(2,3,4-trimethylphenoxy)acetamide

Uniqueness

  • Structural Differences : The position and number of methyl groups on the phenoxy ring can significantly influence the compound’s chemical properties and biological activities.
  • Chemical Properties : Variations in solubility, stability, and reactivity.
  • Biological Activities : Differences in antimicrobial, anticancer, and other biological effects.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yl-2-(2,3,5-trimethylphenoxy)acetamide

InChI

InChI=1S/C23H27N3O3/c1-15(2)26(13-21-24-23(25-29-21)19-9-7-6-8-10-19)22(27)14-28-20-12-16(3)11-17(4)18(20)5/h6-12,15H,13-14H2,1-5H3

InChI Key

HTRFCWDFFQJROB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C)C)C

Origin of Product

United States

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